molecular formula C6H4I3N B1296100 2,4,6-Triiodoaniline CAS No. 24154-37-8

2,4,6-Triiodoaniline

Cat. No.: B1296100
CAS No.: 24154-37-8
M. Wt: 470.82 g/mol
InChI Key: GNOYQZRQXNVAKE-UHFFFAOYSA-N
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Description

2,4,6-Triiodoaniline is an aromatic compound characterized by the presence of three iodine atoms attached to the benzene ring at the 2, 4, and 6 positions, and an amino group at the 1 position

Synthetic Routes and Reaction Conditions:

    Iodination of Aniline: One common method for synthesizing this compound involves the iodination of aniline using potassium dichloroiodate in dilute hydrochloric acid.

    N-Iodosuccinimide Method: Another method involves the use of N-iodosuccinimide in a solid-state grinding process.

Industrial Production Methods: Industrial production of this compound typically involves the iodination of aniline using potassium dichloroiodate or N-iodosuccinimide, followed by purification processes to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Target of Action

The primary targets of 2,4,6-Triiodoaniline are currently unknown. This compound is a derivative of aniline and contains three iodine atoms, which may interact with various biological targets

Mode of Action

It is known that the compound can be synthesized by the reaction of aniline with potassium dichloroiodate in dilute hcl . The specific interactions of this compound with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

The biochemical pathways affected by this compound are not clearly defined at this time. Given the compound’s structure, it may interact with various biochemical pathways. Without specific studies on this compound, it is difficult to summarize the affected pathways and their downstream effects .

Pharmacokinetics

For instance, the Log Kow (Octanol-Water Partition Coefficient) of this compound is estimated to be 4.58, suggesting that it may have good lipophilicity, which could influence its absorption and distribution . The compound’s boiling point is estimated to be 375.91°C, and its melting point is estimated to be 130.78°C .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific studies on this compound, it is difficult to describe the molecular and cellular effects of its action .

Action Environment

The action of this compound may be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which it is present. Specific studies on how these factors influence the action, efficacy, and stability of this compound are currently lacking .

Scientific Research Applications

2,4,6-Triiodoaniline has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2,4,6-triiodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOYQZRQXNVAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)N)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278663
Record name 2,4,6-Triiodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24154-37-8
Record name 24154-37-8
Source DTP/NCI
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Record name 2,4,6-Triiodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-triiodoaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the length of the dicarboxylic acid chain in 2,4,6-triiodoaniline-based molecules influence their associative behavior in water?

A1: Research suggests that the length of the dicarboxylic acid chain in methylglucamine salts of dicarboxylic acid dianilides of this compound significantly impacts their organization within aqueous solutions []. Specifically, as the chain length increases, the solution's degree of order, as measured by the activation energies of viscous flow, changes. This change isn't linear; instead, it peaks when the dicarboxylic acid component is glutaric acid. This peak suggests an interplay between two opposing forces: intermolecular attraction between the molecules and hydrophobic interactions driven by the water-repelling nature of the aromatic and alkyl chains. Shorter chains may allow for stronger intermolecular interactions, while longer chains enhance hydrophobic effects, leading to the observed maximum with glutaric acid.

Q2: What is the significance of studying the activation energies of viscous flow in these solutions?

A2: Measuring the activation energies of viscous flow provides insight into the energy barriers molecules need to overcome for movement within the solution []. Higher activation energies indicate a more ordered, less fluid system, often due to stronger intermolecular interactions or increased molecular entanglement. The observed variation in activation energies with different dicarboxylic acid chain lengths in the study of this compound derivatives suggests that chain length significantly influences the solution's structural organization and, consequently, its physical properties. This information is valuable for understanding the behavior of these compounds in solution, which could have implications for their formulation, delivery, and biological activity.

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